molecular formula C16H20N4O B7699640 N'-cycloheptylidene-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide

N'-cycloheptylidene-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide

Katalognummer B7699640
Molekulargewicht: 284.36 g/mol
InChI-Schlüssel: MMKBPJOVAHUKSA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cycloheptylidene-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide, also known as CHMI, is a compound that has attracted attention from researchers in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been found to exhibit promising anticancer activity, making it a subject of interest in cancer research.

Wissenschaftliche Forschungsanwendungen

N'-cycloheptylidene-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide has been extensively studied for its potential anticancer activity. It has been found to exhibit cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer cells. In addition, this compound has been shown to induce apoptosis in cancer cells, which is a desirable characteristic for a potential anticancer drug. Furthermore, this compound has been found to inhibit the growth and metastasis of cancer cells in animal models, further supporting its potential therapeutic applications.

Wirkmechanismus

The mechanism of action of N'-cycloheptylidene-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide involves the induction of oxidative stress and DNA damage in cancer cells. This compound has been found to generate reactive oxygen species (ROS) in cancer cells, which leads to oxidative stress and DNA damage. This, in turn, triggers the activation of apoptotic pathways, resulting in the death of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have a low toxicity profile, making it a promising candidate for further development as an anticancer drug. In addition, this compound has been shown to have a selective cytotoxicity against cancer cells, leaving normal cells unaffected. This is a desirable characteristic for a potential anticancer drug as it reduces the risk of side effects.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N'-cycloheptylidene-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide is its high yield synthesis method, making it a cost-effective and efficient compound to study. In addition, its low toxicity profile and selective cytotoxicity make it a desirable compound for further development as an anticancer drug. However, one limitation of this compound is its solubility in aqueous solutions, which can make it difficult to study in certain experimental settings.

Zukünftige Richtungen

There are several future directions for the study of N'-cycloheptylidene-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide. One direction is to further investigate its mechanism of action and elucidate the pathways involved in its anticancer activity. Another direction is to optimize its synthesis method to increase its yield and improve its solubility in aqueous solutions. Furthermore, the potential of this compound as a combination therapy with other anticancer drugs should be explored. Overall, the study of this compound has the potential to lead to the development of a novel anticancer drug with low toxicity and high selectivity for cancer cells.

Synthesemethoden

The synthesis of N'-cycloheptylidene-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide involves the reaction of 2-methylimidazo[1,2-a]pyridine-3-carbohydrazide with cycloheptanone in the presence of a catalyst. The reaction takes place under reflux conditions, and the resulting product is purified by recrystallization. The yield of this compound obtained by this method is high, making it a cost-effective and efficient synthesis method.

Eigenschaften

IUPAC Name

N-(cycloheptylideneamino)-2-methylimidazo[1,2-a]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O/c1-12-15(20-11-7-6-10-14(20)17-12)16(21)19-18-13-8-4-2-3-5-9-13/h6-7,10-11H,2-5,8-9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMKBPJOVAHUKSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)NN=C3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.